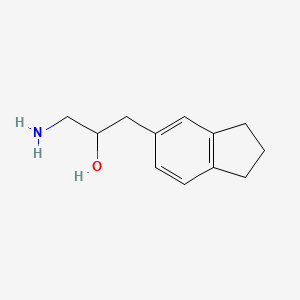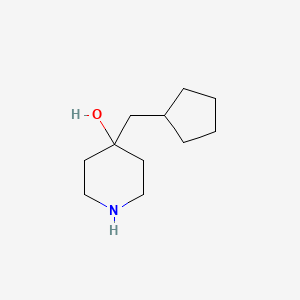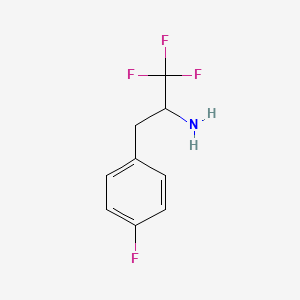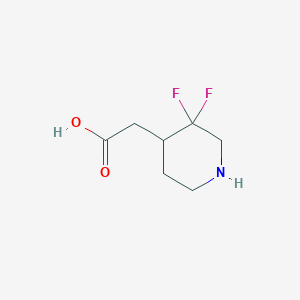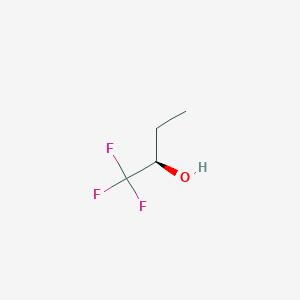
(R)-1,1,1-Trifluoro-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,1,1-Trifluoro-2-butanol is an organic compound with the molecular formula C4H7F3O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-2-butanol typically involves the reduction of the corresponding ketone, ®-1,1,1-Trifluoro-2-butanone. One common method is the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of ®-1,1,1-Trifluoro-2-butanol may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: ®-1,1,1-Trifluoro-2-butanol can be oxidized to form ®-1,1,1-Trifluoro-2-butanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: ®-1,1,1-Trifluoro-2-butanone
Reduction: Various reduced derivatives
Substitution: Substituted alcohols with different functional groups
Aplicaciones Científicas De Investigación
®-1,1,1-Trifluoro-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of ®-1,1,1-Trifluoro-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique trifluoromethyl group enhances its binding affinity and selectivity for these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-propanol: Similar in structure but with one less carbon atom.
1,1,1-Trifluoro-2-ethanol: Even simpler structure with two carbon atoms.
2,2,2-Trifluoroethanol: Another trifluoromethyl alcohol with different properties.
Uniqueness: ®-1,1,1-Trifluoro-2-butanol stands out due to its chiral nature and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and in the development of chiral drugs and materials.
Propiedades
Número CAS |
101054-97-1 |
|---|---|
Fórmula molecular |
C4H7F3O |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3/t3-/m1/s1 |
Clave InChI |
IBWNUWSYEJOUAH-GSVOUGTGSA-N |
SMILES isomérico |
CC[C@H](C(F)(F)F)O |
SMILES canónico |
CCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
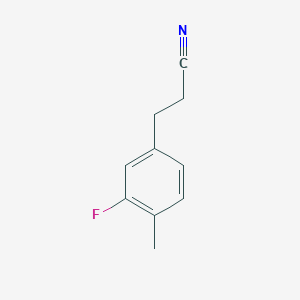
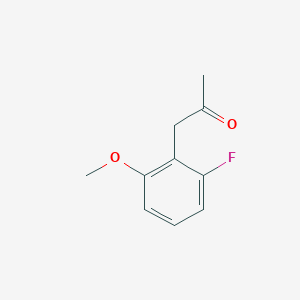
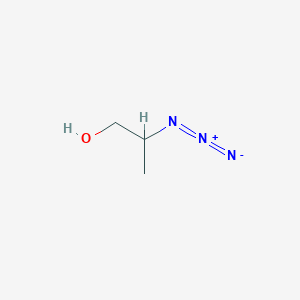
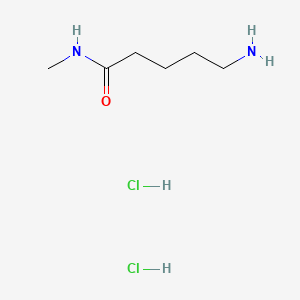
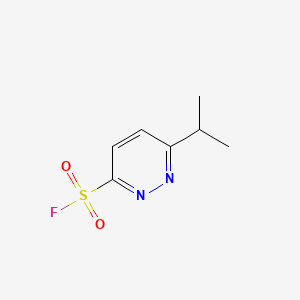
![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)

